molecular formula C11H14F2N2 B12449753 (3R)-1-benzyl-4,4-difluoropyrrolidin-3-amine

(3R)-1-benzyl-4,4-difluoropyrrolidin-3-amine

Cat. No.: B12449753
M. Wt: 212.24 g/mol
InChI Key: YHCYPHHQYXAKKZ-SNVBAGLBSA-N
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Description

(3R)-1-benzyl-4,4-difluoropyrrolidin-3-amine is a chiral compound with a pyrrolidine ring substituted with a benzyl group and two fluorine atoms

Preparation Methods

The synthesis of (3R)-1-benzyl-4,4-difluoropyrrolidin-3-amine typically involves several steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

(3R)-1-benzyl-4,4-difluoropyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine-substituted positions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3R)-1-benzyl-4,4-difluoropyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (3R)-1-benzyl-4,4-difluoropyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

(3R)-1-benzyl-4,4-difluoropyrrolidin-3-amine can be compared with other similar compounds, such as:

    (3R)-1-benzyl-4-fluoropyrrolidin-3-amine: This compound has only one fluorine atom, which may affect its reactivity and biological activity.

    (3R)-1-benzyl-4,4-dichloropyrrolidin-3-amine: The presence of chlorine atoms instead of fluorine can lead to different chemical properties and applications.

    (3R)-1-benzyl-4,4-dimethylpyrrolidin-3-amine: Substitution with methyl groups instead of fluorine can result in different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14F2N2

Molecular Weight

212.24 g/mol

IUPAC Name

(3R)-1-benzyl-4,4-difluoropyrrolidin-3-amine

InChI

InChI=1S/C11H14F2N2/c12-11(13)8-15(7-10(11)14)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2/t10-/m1/s1

InChI Key

YHCYPHHQYXAKKZ-SNVBAGLBSA-N

Isomeric SMILES

C1[C@H](C(CN1CC2=CC=CC=C2)(F)F)N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)(F)F)N

Origin of Product

United States

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